(Z)-Phenyl(pyridin-4-YL)methanone oxime
Overview
Description
(Z)-Phenyl(pyridin-4-YL)methanone oxime (Z-PPO) is a versatile and powerful chemical compound that has been used in a variety of scientific research applications. Its unique properties make it ideal for synthesizing and studying a variety of compounds and molecules. Z-PPO has been used in the synthesis of pharmaceuticals, biochemicals, and other compounds. It has also been used in the study of biochemical and physiological effects.
Scientific Research Applications
Protein Kinase Inhibition
The compound has been identified as a potential inhibitor of protein kinases, which are enzymes that modify other proteins by chemically adding phosphate groups. This application is crucial in the development of treatments for diseases where protein kinases are dysregulated .
Molecular Shape Analysis
Researchers have utilized (Z)-Phenyl(pyridin-4-YL)methanone oxime to study the importance of molecular shape in biological interactions. The planarity of related compounds has been shown to be essential for maintaining protein kinase inhibitory potency .
Design of Heteroaromatic Compounds
The compound serves as a key precursor in the design and synthesis of new heteroaromatic compounds. These compounds have potential applications in various fields, including pharmaceuticals and materials science .
Grignard Reagents Synthesis
(Z)-Phenyl(pyridin-4-YL)methanone oxime is used in the preparation of Grignard reagents, which are a class of organometallic compounds. These reagents are widely used in the formation of carbon-carbon bonds in organic synthesis .
Synthesis of Pyridoquinazoline Derivatives
The compound is involved in the synthesis of pyridoquinazoline derivatives. These derivatives are explored for their potential as nanomolar Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) inhibitors .
DNA Intercalation Studies
Due to its planar structure, (Z)-Phenyl(pyridin-4-YL)methanone oxime and its derivatives can be used to study DNA intercalation. This is significant in understanding the compound’s interaction with DNA and its potential use in gene therapy .
Mechanism of Action
Target of Action
The primary targets of (Z)-Phenyl(pyridin-4-YL)methanone oxime are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in many cellular processes, including cell division, metabolism, and signal transduction .
Mode of Action
(Z)-Phenyl(pyridin-4-YL)methanone oxime interacts with its protein kinase targets by inhibiting their activity . The compound’s planar structure allows it to fit into the active site of the kinase, preventing the enzyme from phosphorylating its substrates . This inhibition disrupts the normal signaling pathways within the cell .
Biochemical Pathways
The inhibition of protein kinases by (Z)-Phenyl(pyridin-4-YL)methanone oxime affects multiple biochemical pathways. Protein kinases are involved in numerous cellular processes, so their inhibition can have wide-ranging effects. For example, the compound’s inhibitory effect on Cdc-like kinase 1 (CLK1) and Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) can disrupt cell division and signal transduction pathways .
Pharmacokinetics
The compound’s planar structure and its ability to inhibit protein kinases suggest that it may have good bioavailability and be able to reach its targets within the cell .
Result of Action
The result of (Z)-Phenyl(pyridin-4-YL)methanone oxime’s action is the inhibition of protein kinase activity, which can disrupt normal cellular processes. This disruption can lead to changes in cell behavior, including altered cell division and signal transduction .
Action Environment
The action of (Z)-Phenyl(pyridin-4-YL)methanone oxime can be influenced by various environmental factors. For example, the presence of other molecules that compete for the same protein kinase targets can affect the compound’s efficacy. Additionally, factors that affect the compound’s stability, such as pH and temperature, can also influence its action .
properties
IUPAC Name |
(NZ)-N-[phenyl(pyridin-4-yl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O/c15-14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-9,15H/b14-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRZFINAACEZKZ-OWBHPGMISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-Phenyl(pyridin-4-YL)methanone oxime |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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